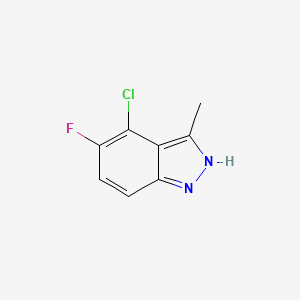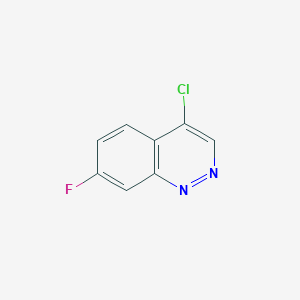
4-Chloro-7-fluorocinnoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-7-fluorocinnoline is a heterocyclic aromatic organic compound with the molecular formula C9H5ClFN It belongs to the cinnoline family, which is characterized by a fused benzene and pyridine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-fluorocinnoline typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 4,7-dichloroquinoline with fluorinating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is subjected to rigorous purification steps, including recrystallization and chromatography, to obtain the final product .
化学反応の分析
Types of Reactions
4-Chloro-7-fluorocinnoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic Substitution: The fluorine atom can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted cinnoline derivatives.
Electrophilic Substitution: Formation of nitro or sulfonated derivatives.
Oxidation and Reduction: Formation of hydroxylated or hydrogenated derivatives.
科学的研究の応用
4-Chloro-7-fluorocinnoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Materials Science: The compound is explored for its electronic properties and potential use in organic semiconductors.
Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
作用機序
The mechanism of action of 4-Chloro-7-fluorocinnoline involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it may inhibit bacterial DNA gyrase, thereby preventing bacterial replication and exerting antimicrobial activity .
類似化合物との比較
Similar Compounds
- 4-Chloro-7-fluoroquinoline
- 4-Chloro-7-nitrocinnoline
- 4,7-Dichlorocinnoline
Comparison
4-Chloro-7-fluorocinnoline is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic properties. Compared to 4-Chloro-7-fluoroquinoline, it has a different substitution pattern, leading to variations in reactivity and applications. The presence of the fluorine atom enhances its stability and potential biological activity .
特性
分子式 |
C8H4ClFN2 |
|---|---|
分子量 |
182.58 g/mol |
IUPAC名 |
4-chloro-7-fluorocinnoline |
InChI |
InChI=1S/C8H4ClFN2/c9-7-4-11-12-8-3-5(10)1-2-6(7)8/h1-4H |
InChIキー |
RURHOYUNMZVFCQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1F)N=NC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chlorothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11909356.png)
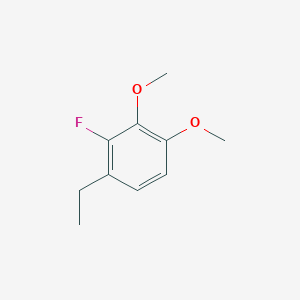
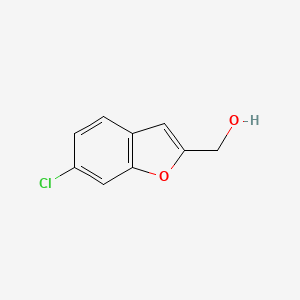
![(6-Chloroimidazo[1,2-b]pyridazin-8-yl)methanol](/img/structure/B11909380.png)
![4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B11909381.png)
![6-Chloro-2,7-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11909390.png)
![1,1'-[(Methylethanediylidene)dinitrilo]diguanidine](/img/structure/B11909397.png)
![3-Methyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B11909421.png)

![Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B11909427.png)
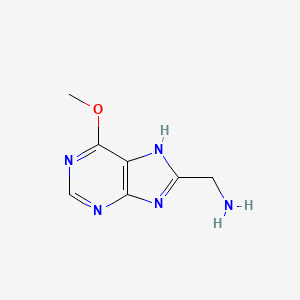
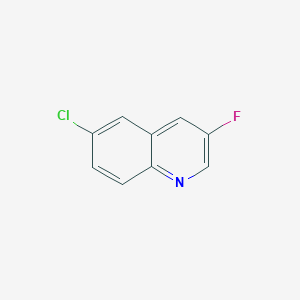
![5-Cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B11909440.png)
